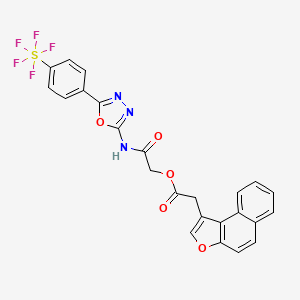
Bmpr2-IN-1 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bmpr2-IN-1 (trifluoroacetate) is a chemical compound known for its inhibitory effects on bone morphogenetic protein receptor type 2 (BMPR2). This compound has shown potential in research related to pulmonary arterial hypertension, Alzheimer’s disease, and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bmpr2-IN-1 (trifluoroacetate) is synthesized through a series of chemical reactions involving pyrazole-based macrocyclic kinase inhibitors.
Industrial Production Methods
The industrial production of Bmpr2-IN-1 (trifluoroacetate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Bmpr2-IN-1 (trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where functional groups are replaced with other groups to alter the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of Bmpr2-IN-1 (trifluoroacetate) with altered functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Bmpr2-IN-1 (trifluoroacetate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BMPR2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications in treating diseases such as pulmonary arterial hypertension, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMPR2
Mecanismo De Acción
Bmpr2-IN-1 (trifluoroacetate) exerts its effects by inhibiting the activity of bone morphogenetic protein receptor type 2 (BMPR2). This inhibition disrupts the signaling pathways mediated by BMPR2, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound specifically targets the kinase domain of BMPR2, preventing its phosphorylation and subsequent activation of downstream signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
JL5: Another BMPR2 inhibitor with similar inhibitory effects but different structural properties.
Ym155: Known for its ability to decrease BMPR2 signaling and cause mislocalization of the receptor
Uniqueness
Bmpr2-IN-1 (trifluoroacetate) is unique due to its high specificity and potency in inhibiting BMPR2. Its trifluoroacetate moiety enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H16F3N7O3 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H15N7O.C2HF3O2/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15;3-2(4,5)1(6)7/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23);(H,6,7) |
Clave InChI |
OAWNZCPTZLYEGP-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
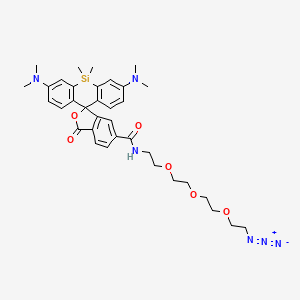

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
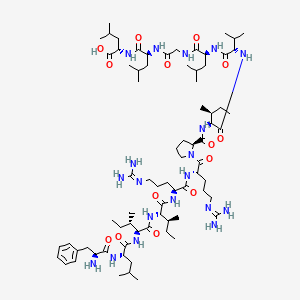
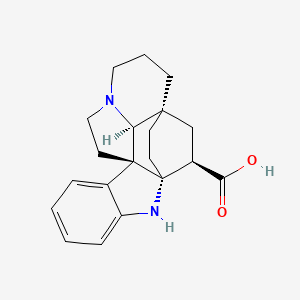
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)
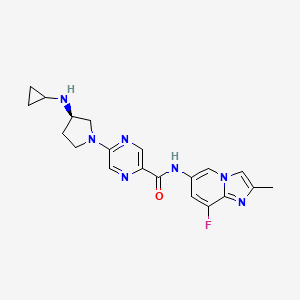
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

